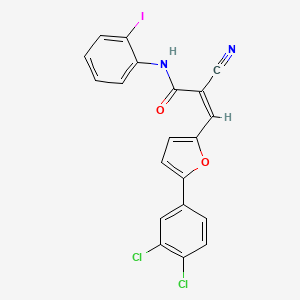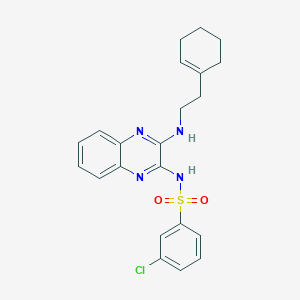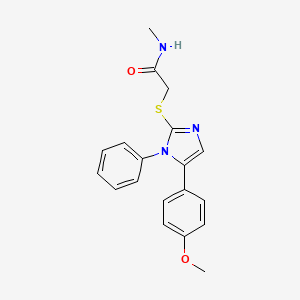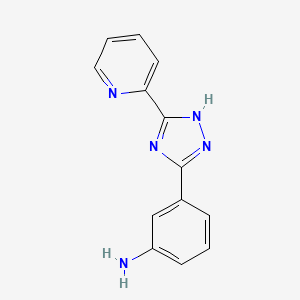
(Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Green Organic Chemistry Synthesis
(Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide has been synthesized under microwave radiation, demonstrating its application in green organic chemistry. This process involved the use of filamentous marine and terrestrial-derived fungi for ene-reduction, leading to the creation of compounds with uncommon CN-bearing stereogenic centers. Such synthesis is significant for producing environmentally friendly and sustainable chemical products (Jimenez et al., 2019).
Photovoltaic Applications
Research in the field of solar energy has explored derivatives of 2-cyano-3-(furan-2-yl)acrylamide, including (Z)-2-cyano-3-(3,4-dichlorophenyl)furan-2-yl variants, for their potential use in solar cell applications. These compounds have been investigated for their ability to convert sunlight into electricity, making them relevant in the development of dye-sensitized solar cells and enhancing energy conversion efficiencies (Wang et al., 2005).
Molecular Engineering
The molecular structure of 2-cyano-3-(furan-2-yl)acrylamide derivatives has been engineered for specific applications in organic solar cells. This involves the synthesis of novel organic sensitizers that integrate donor, electron-conducting, and anchoring groups. Such engineering is crucial for improving the efficiency of organic solar cells and for the development of new, efficient energy harvesting materials (Kim et al., 2006).
Herbicidal and Fungicidal Activities
Compounds related to 2-cyano-3-(furan-2-yl)acrylamide, including those with 3,4-dichlorophenyl and furan moieties, have shown herbicidal and fungicidal activities. These substances have been synthesized and tested for their efficacy in controlling unwanted vegetation and fungal growth, indicating their potential as agricultural chemicals (Wang et al., 2004).
Corrosion Inhibition
Acrylamide derivatives, including those with structures similar to (Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors. These compounds have been tested on metals like copper in acidic solutions, demonstrating their potential in protecting metals from corrosion, which is crucial in various industrial applications (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(Z)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2IN2O2/c21-15-7-5-12(10-16(15)22)19-8-6-14(27-19)9-13(11-24)20(26)25-18-4-2-1-3-17(18)23/h1-10H,(H,25,26)/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOIRLDDNSMQNQ-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C#N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2360722.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2360724.png)

![3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2360727.png)
![1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2360728.png)
![(E)-N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360729.png)



![2-(6-Methylpyridazin-3-yl)-N-(2-phenylethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2360738.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide](/img/structure/B2360739.png)
